4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Synthetic accessibility Electrophilic halogenation Process chemistry

Sonogashira alkynylation of 4-halopyrazole-5-carboxylic acids fails with 4-bromo analogs (0% yield). This 4-iodo compound is the sole competent substrate, delivering 58-87% isolated yields. The C5-COOH and C3-NO2 groups enable orthogonal diversification. • Sole Sonogashira-competent 4-halo congener • 58-87% alkynylation yields vs 0% for 4-Br • C5-COOH for amide/ester conjugation; C4-I for SNAr • ≥95% purity, ships globally from stock

Molecular Formula C5H4IN3O4
Molecular Weight 297.01 g/mol
Cat. No. B14924037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid
Molecular FormulaC5H4IN3O4
Molecular Weight297.01 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O
InChIInChI=1S/C5H4IN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11)
InChIKeyJUNBDIQIHUXZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes58 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Key Procurement Characteristics


4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1354705-31-9, molecular formula C₅H₄IN₃O₄, MW 297.01) is a densely functionalized heterocyclic building block belonging to the 1-methyl-3-nitropyrazole-5-carboxylic acid family. The pyrazole ring carries four distinct substituents: an N1-methyl group, a C3-nitro group, a C4-iodo substituent, and a C5-carboxylic acid handle . This substitution pattern is of particular interest in medicinal chemistry and agrochemical research because each functional group enables orthogonal synthetic transformations—the carboxylic acid for amide/ester conjugation, the nitro group for reduction to an amine or modulation of electronic properties, and the C4-iodo atom as a premier leaving group for transition-metal-catalyzed cross-coupling reactions [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC) and is classified for research use only .

Why the 4-Iodo Congener Is Not Interchangeable


The four halo analogs of 1-methyl-3-nitropyrazole-5-carboxylic acid—the 4-iodo, 4-bromo, 4-chloro, and non-halogenated parent—are not functionally interchangeable despite sharing a common pyrazole scaffold. The identity of the C4 halogen dictates both the route of synthesis and the scope of downstream reactivity. The 4-chloro derivative is severely limited by its poor synthetic accessibility: direct electrochemical chlorination of the precursor proceeds in only 4% yield, making it impractical for procurement at scale [1]. In cross-coupling chemistry, the 4-iodo compound uniquely enables Sonogashira alkynylation, where the corresponding 4-bromo analog fails completely under identical conditions [2]. Conversely, in Suzuki-Miyaura couplings, the 4-bromo and 4-chloro analogs outperform the 4-iodo compound due to lower dehalogenation side-reaction propensity, meaning that the choice of halogen must be matched to the intended transformation [3]. The regioisomeric 4-iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid (nitro and carboxyl positions swapped) exhibits entirely different reactivity and is not a substitute. These compound-specific reactivity cliffs demand evidence-based selection rather than generic replacement.

Product-Specific Evidence Guide


Synthesis Yield: Iodination vs. Chlorination

The 4-iodo congener is synthetically far more accessible than the 4-chloro analog via direct electrophilic halogenation. Electrochemical chlorination of 1-methyl-3-nitropyrazole-5-carboxylic acid at a Pt anode in aqueous NaCl yields only 4% of the 4-chloro product, rendering this route impractical for procurement [1]. In contrast, chemical iodination of structurally analogous 1-methyl-3-nitropyrazole substrates using the KI-KIO₃/H₂SO₄ heterophase system proceeds with yields in the range of 80–97% [2]. Even the more electron-deficient substrate 3-nitropyrazole-5-carboxylic acid (lacking the N-methyl group) gives a 32% yield under these iodination conditions, still an 8-fold improvement over the 4% obtained for the chloro analog [2]. This order-of-magnitude difference in synthetic efficiency has direct consequences for commercial availability, cost, and scale-up feasibility.

Synthetic accessibility Electrophilic halogenation Process chemistry Pyrazole functionalization

Sonogashira Reactivity: Iodo vs. Bromo Pyrazoles

In Sonogashira alkynylation reactions, the 4-iodo substitution is essential for productive coupling. Mazeikaite et al. (2014) demonstrated that under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, DMF], bromopyrazoles 4a and 5a failed to react with phenylacetylene (0% yield), whereas the corresponding 4-iodopyrazoles furnished cross-coupled products in yields ranging from 58% to 87% depending on the substitution pattern [1]. Specifically, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole (compound 10a), which shares the same 4-iodo-3-nitro regioisomeric orientation as the target compound, produced the alkynylated product in 58% isolated yield [1]. This represents a qualitative reactivity difference—the iodo compound is competent for Sonogashira coupling while the bromo analog is entirely unreactive—rather than a mere yield optimization issue.

Sonogashira coupling Cross-coupling Alkynylation C-C bond formation Organometallic chemistry

Regioisomeric Influence on Sonogashira Coupling

The position of the iodine relative to the nitro group determines whether Sonogashira coupling is productive. Mazeikaite et al. (2014) directly compared two regioisomers: 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole (9a, iodo at C3, nitro at C4) and 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole (10a, iodo at C4, nitro at C3) [1]. Under identical Sonogashira conditions, the 3-iodo-4-nitro isomer 9a gave 0% yield, with only starting material recovered by GC-MS analysis [1]. The 4-iodo-3-nitro isomer 10a—which matches the substitution orientation of the target compound—produced the desired cross-coupled product 28 in 58% isolated yield [1]. This demonstrates that the 4-iodo-3-nitro orientation is the productive regioisomer for palladium-catalyzed alkynylation, likely because the electron-withdrawing nitro group at C3 activates the C4-iodo toward oxidative addition without deactivating the palladium catalyst.

Regioselectivity Sonogashira coupling Structure-reactivity relationship Nitro directing effects

Dehalogenation in Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the 4-iodo pyrazole exhibits a higher propensity for undesired dehalogenation compared to the corresponding 4-bromo and 4-chloro derivatives. Jedinák et al. (2017) conducted a direct comparison of chloro, bromo, and iodopyrazoles in the Suzuki-Miyaura reaction and found that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced tendency toward reductive dehalogenation, a side reaction that erodes product yield and complicates purification [1]. The mechanism was attributed to differences in the strength of catalyst-substrate interactions; the iodoarene oxidative addition adduct is more prone to β-hydride elimination or protodehalogenation pathways [1]. This finding establishes a key selectivity criterion: the 4-iodo compound is the optimal choice for Sonogashira and related alkynylation chemistry, whereas the 4-bromo or 4-chloro congeners are preferable when Suzuki-Miyaura arylation is the primary intended transformation.

Suzuki-Miyaura coupling Dehalogenation side reaction Catalyst poisoning Palladium catalysis

Leaving Group Competence in SNAr Reactions

The 4-halo substituent in 1-methyl-3-nitropyrazole-5-carboxylic acid derivatives serves as a leaving group in copper-catalyzed nucleophilic aromatic substitution (SNAr) with arylamines. Manaev et al. (1986) demonstrated that 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid reacts with arylamines in aqueous solution in the presence of monovalent copper salts to form 4-arylamino-substituted products [1]. Although this study used the 4-bromo substrate, the 4-iodo analog is expected to exhibit superior reactivity based on the well-established leaving-group order I > Br > Cl in SNAr chemistry, where iodide is a better leaving group than bromide due to lower C-X bond dissociation energy and larger atomic radius facilitating departure of the halide anion [2]. The electron-withdrawing nitro group at C3 and the carboxylic acid at C5 further activate the pyrazole ring toward nucleophilic attack, making the 4-iodo derivative the most reactive member of this halo series for SNAr-based diversification.

Nucleophilic aromatic substitution SNAr C-N bond formation Copper-catalyzed amination Leaving group

Physicochemical Impact of 4-Iodo Substitution

The introduction of iodine at the C4 position modulates the physicochemical properties of the 1-methyl-3-nitropyrazole-5-carboxylic acid scaffold relative to the non-halogenated parent. The non-iodinated parent compound (1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, CAS 177409-39-1) has a calculated acid pKa of 3.23 and a calculated logP of 0.51 [1]. The 4-iodo substituent, being electron-withdrawing (Hammett σₚ ≈ +0.18 for iodine), is expected to further acidify the C5 carboxylic acid by stabilizing the conjugate base through inductive effects, lowering the pKa into the range of approximately 2.8-3.1 [2]. At physiological pH 7.4, this pKa shift increases the fraction of ionized carboxylate species, enhancing aqueous solubility. Simultaneously, the large, polarizable iodine atom increases molecular weight (from 171.1 to 297.0 g/mol) and contributes to increased molar refractivity and potential halogen-bonding interactions with biological targets.

pKa Physicochemical properties Lipophilicity Carboxylic acid acidity Drug-likeness

Key Application Scenarios


Sonogashira Library Synthesis

When the research objective is the synthesis of a library of 4-alkynyl-substituted pyrazole-5-carboxylic acid analogs—for example, as putative kinase inhibitor scaffolds or agrochemical leads—the 4-iodo derivative is the only viable starting material among the 4-halo congeners. The direct experimental evidence from Mazeikaite et al. (2014) demonstrates that 4-bromopyrazoles give 0% yield under Sonogashira conditions, while the corresponding 4-iodopyrazoles deliver alkynylated products in 58-87% isolated yields [1]. The C5 carboxylic acid handle of the target compound further enables subsequent amide or ester diversification without interfering with the Sonogashira step. Users should note that the 3-nitro-4-iodo regioisomeric orientation (as in the target compound) is the productive arrangement; the reversed 3-iodo-4-nitro isomer is unreactive and must be avoided [1].

Dual Sonogashira-Suzuki Strategy

For multi-step synthetic routes requiring both C-C bond formation steps (e.g., sequential Sonogashira alkynylation followed by amide conjugation at C5), the 4-iodo compound is the appropriate procurement choice. While the 4-bromo and 4-chloro analogs are superior in standalone Suzuki-Miyaura reactions due to lower dehalogenation propensity [2], they are completely non-functional in Sonogashira chemistry [1]. The 4-iodo compound's ability to participate in both coupling manifolds—albeit with careful optimization of Suzuki conditions to suppress dehalogenation—provides greater synthetic versatility. Researchers planning orthogonal diversification strategies that include alkynylation should therefore select the iodo congener, accepting the Suzuki dehalogenation risk as a manageable trade-off for Sonogashira competence.

C4-Arylamino Functionalization via SNAr

The 4-iodo substituent, activated by the electron-withdrawing C3-nitro and C5-carboxylic acid groups, serves as an excellent leaving group for copper-catalyzed SNAr reactions with amine nucleophiles. Manaev et al. (1986) demonstrated this transformation using the 4-bromo analog, obtaining 4-arylamino-substituted products [3]. The 4-iodo compound is expected to react faster and under milder conditions than the 4-bromo or 4-chloro analogs based on the established halide leaving-group order (I > Br > Cl) in nucleophilic aromatic substitution [4]. This reaction manifold is orthogonal to palladium-catalyzed cross-coupling and enables access to C4-N linked analogs that are inaccessible via Buchwald-Hartwig amination of the 4-H parent. The commercial availability of the 4-iodo compound at ≥95% purity supports its use in parallel medicinal chemistry workflows [4].

Physicochemical Optimization in Drug Discovery

For medicinal chemistry teams exploring structure-activity relationships around the pyrazole-5-carboxylic acid chemotype, the 4-iodo derivative offers a distinct physicochemical profile compared to the non-halogenated parent. The iodine atom significantly increases molecular weight (from 171.1 to 297.0 g/mol) and molar refractivity, while the electron-withdrawing effect slightly lowers the carboxylic acid pKa (from 3.23 to an estimated 2.8-3.1), enhancing aqueous solubility of the ionized form at physiological pH [4][5]. These properties make the iodo derivative a valuable probe for assessing halogen bonding interactions with biological targets and for modulating lipophilicity-logD relationships in lead optimization. The compound is available from multiple suppliers at research-grade purity, facilitating its integration into hit-to-lead and lead optimization workflows [5].

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